

Section 1: Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Cat. No.: B1365103

[Get Quote](#)

Methyl 3-oxo-3-(pyridin-4-yl)propanoate is a bifunctional organic molecule characterized by a methyl ester and a ketone, separated by a methylene group—the classic β -keto ester motif. The ketone is attached to a pyridin-4-yl ring, which critically influences the molecule's electronic properties and reactivity.^[2] This structure makes it an important intermediate for synthesizing more complex heterocyclic systems.^{[1][2]}

Table 1: Core Physicochemical and Structural Data

Property	Value	Source(s)
CAS Number	829-45-8	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₉ NO ₃	[1] [2] [3]
Molecular Weight	179.17 g/mol	[1] [2] [3]
Synonym	3-Oxo-3-pyridin-4-yl-propionic acid methyl ester	[1]
Appearance	White to buff/orange crystalline solid/powder	[1] [2]
Melting Point	55–78 °C (range varies by purity)	[1] [2]
PubChem ID	10241380	[1] [2]
SMILES	COC(=O)CC(=O)C1=CC=NC=C1	[2]
InChI	InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h2-5H,6H2,1H3	[2]

| Storage Conditions | Store at 0-8°C [\[1\]](#) |

Section 2: The Chemistry of a Pyridyl β -Keto Ester: Reactivity and Mechanistic Considerations

The utility of **Methyl 3-oxo-3-(pyridin-4-yl)propanoate** stems from the interplay of its three key components: the ester, the ketone, and the intervening α -carbon. The electron-withdrawing nature of the pyridin-4-yl ring system significantly enhances the electrophilicity of the adjacent ketone carbonyl.[\[2\]](#) This has two major consequences:

- Enhanced Acidity of the α -Protons: The protons on the central methylene (C2) are significantly acidic. The electron-withdrawing effects of both the ketone and the ester carbonyls stabilize the resulting carbanion (enolate) through resonance. The pyridine ring further delocalizes this negative charge, making deprotonation by a suitable base highly

favorable. This is the mechanistic cornerstone of its utility in alkylation and condensation reactions.

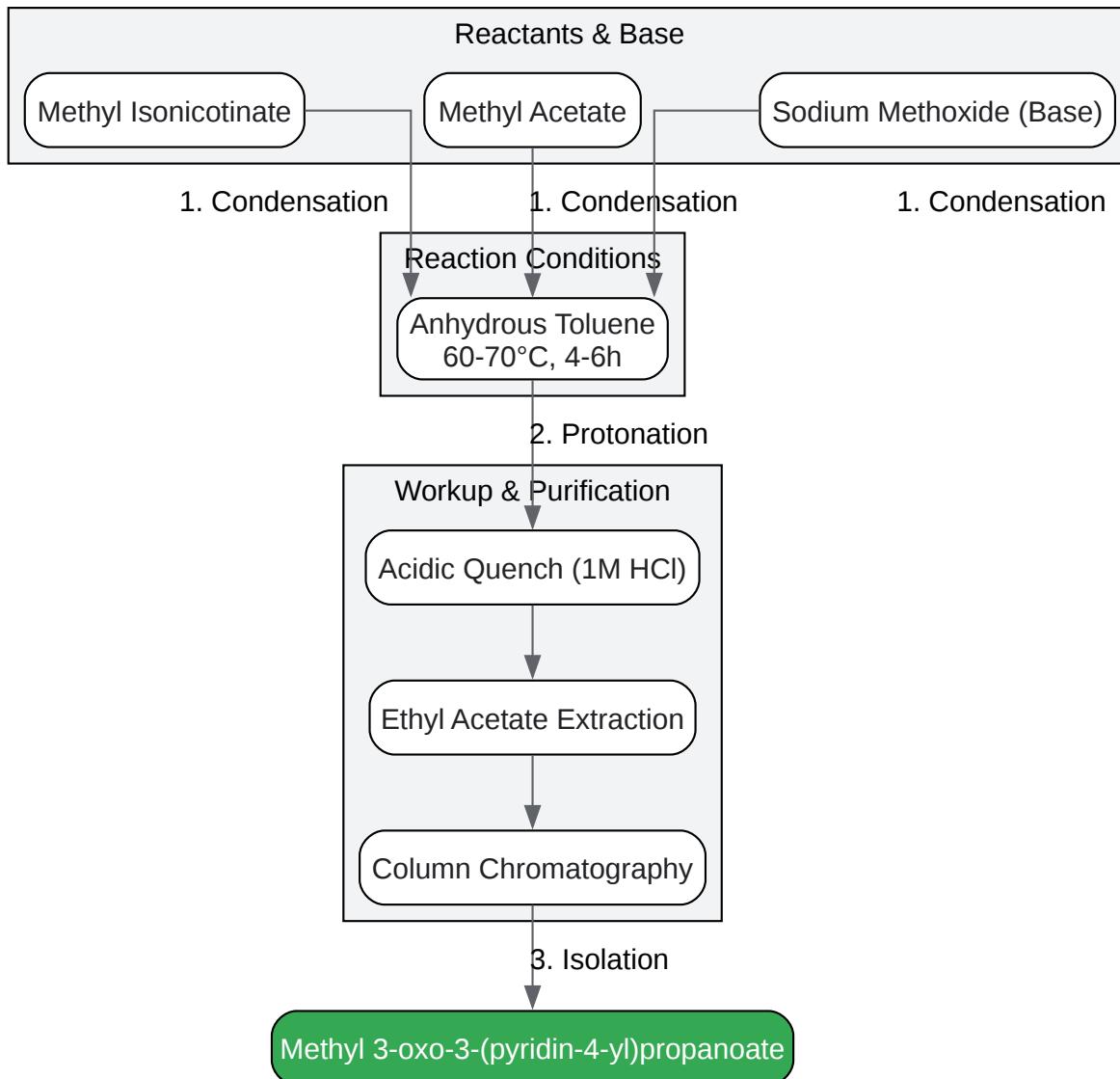
- **Keto-Enol Tautomerism:** Like all β -dicarbonyl compounds, it exists in equilibrium with its enol tautomer. This equilibrium is crucial for many of its reactions, as the enol form provides a nucleophilic C=C double bond while the keto form provides an electrophilic carbonyl carbon. A related compound, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, is known to exist in equilibrium with its enol form.^[5]

The position of the nitrogen in the pyridine ring is critical. As a 4-pyridyl derivative, the nitrogen exerts a strong electron-withdrawing effect through resonance, making the α -protons more acidic compared to its 3-pyridyl isomer. In contrast, the 2-pyridyl isomer can participate in intramolecular hydrogen bonding or chelation with metal ions, altering its reactivity profile.^[6]

Section 3: Synthesis and Manufacturing

The most common and industrially scalable method for synthesizing β -keto esters is the Claisen condensation. This reaction involves the base-mediated condensation of two ester molecules. For a "crossed" Claisen condensation to synthesize **Methyl 3-oxo-3-(pyridin-4-yl)propanoate**, methyl isonicotinate (also known as methyl pyridine-4-carboxylate) is reacted with methyl acetate.

Causality of Experimental Choices:


- **Base:** Sodium methoxide (NaOMe) is used as the base. It is critical to use the alkoxide corresponding to the ester alcohol (methanol) to prevent transesterification, which would result in a mixture of products. The base must be strong enough to deprotonate the α -carbon of methyl acetate, initiating the reaction.
- **Solvent:** A non-protic solvent like toluene or THF is typically used to prevent quenching the base and the enolate intermediate.
- **Temperature:** The reaction is often initiated at room temperature and may be gently heated to drive it to completion.
- **Workup:** An acidic workup (e.g., with dilute HCl) is essential to protonate the resulting β -keto ester enolate, which is the stable product under basic conditions, to yield the final neutral

compound.

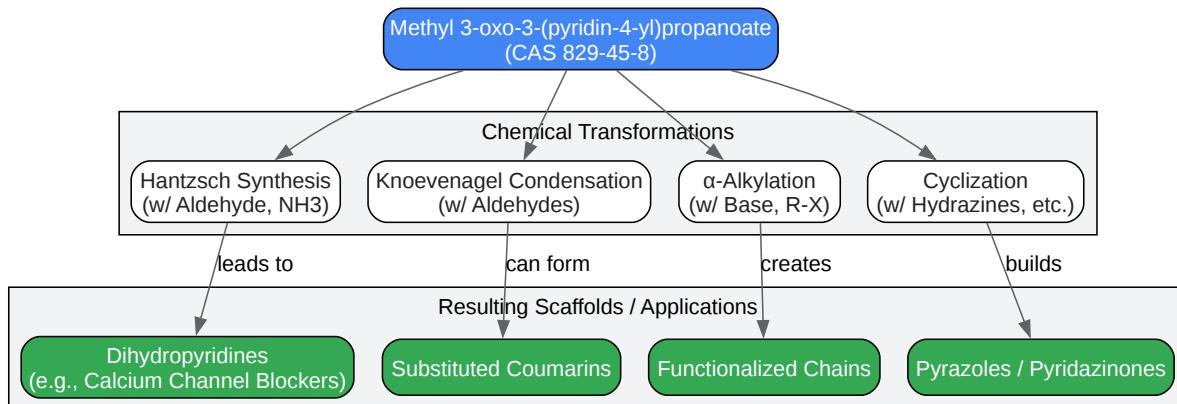
Experimental Protocol: Synthesis via Claisen Condensation

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous toluene.
- **Reagent Addition:** While stirring under a nitrogen atmosphere, add methyl acetate (1.5 equivalents) dropwise. Follow with the dropwise addition of methyl isonicotinate (1.0 equivalent).
- **Reaction:** Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.
- **Quenching:** Cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH is ~6-7.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product as a crystalline solid.

Visualization: Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the Claisen condensation synthesis.


Section 4: Applications in Medicinal Chemistry and Drug Discovery

Methyl 3-oxo-3-(pyridin-4-yl)propanoate is not typically a final drug product but rather a high-value building block. Its bifunctional nature allows it to participate in a wide array of cyclization and condensation reactions to form more complex heterocyclic scaffolds. This makes it a preferred choice for chemists aiming to generate libraries of novel compounds for high-throughput screening.[\[1\]](#)

Key Applications:

- **Heterocycle Synthesis:** It is a classic precursor in multicomponent reactions like the Hantzsch pyridine synthesis, where a β -keto ester, an aldehyde, and ammonia condense to form dihydropyridine rings, which can be oxidized to pyridines.[\[7\]](#) This allows for the rapid generation of substituted pyridine cores, a privileged scaffold in medicinal chemistry.
- **Scaffold for Bioactive Molecules:** The compound serves as an intermediate in the synthesis of molecules with demonstrated potential as anti-inflammatory, anti-cancer, and antitubercular agents.[\[1\]](#)[\[2\]](#)[\[6\]](#) The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and target engagement.
- **Agrochemical Development:** Beyond pharmaceuticals, it is also used in the formulation of agrochemicals, such as pesticides and herbicides, where the pyridine core is a common feature.[\[1\]](#)[\[2\]](#)

Visualization: Role as a Versatile Chemical Scaffold

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. cenmed.com [cenmed.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Section 1: Chemical Identity and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1365103#methyl-3-oxo-3-pyridin-4-yl-propanoate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com